molecular formula C9H5ClN2O2 B225991 Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- CAS No. 14835-94-0

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-

Cat. No.: B225991
CAS No.: 14835-94-0
M. Wt: 283.6 g/mol
InChI Key: OQMWNKDFIAFJEO-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is an organochlorine compound. It is structurally related to dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with chlorinated ethylene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated or hydroxylated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated aromatic compounds.

Scientific Research Applications

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organochlorine compounds.

    Biology: Studied for its effects on biological systems, particularly its potential as a bioaccumulative compound.

    Medicine: Investigated for its potential therapeutic properties and its role in the development of new drugs.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its structural similarity to DDT.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar structure.

    Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar properties.

    Dichlorodiphenyldichloroethane (DDD): Another metabolite of DDT.

Uniqueness

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMWNKDFIAFJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864540
Record name 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14835-94-0, 25394-54-1
Record name 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14835-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014835940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TDE, o,p'-, olefin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2AW3JH9AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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